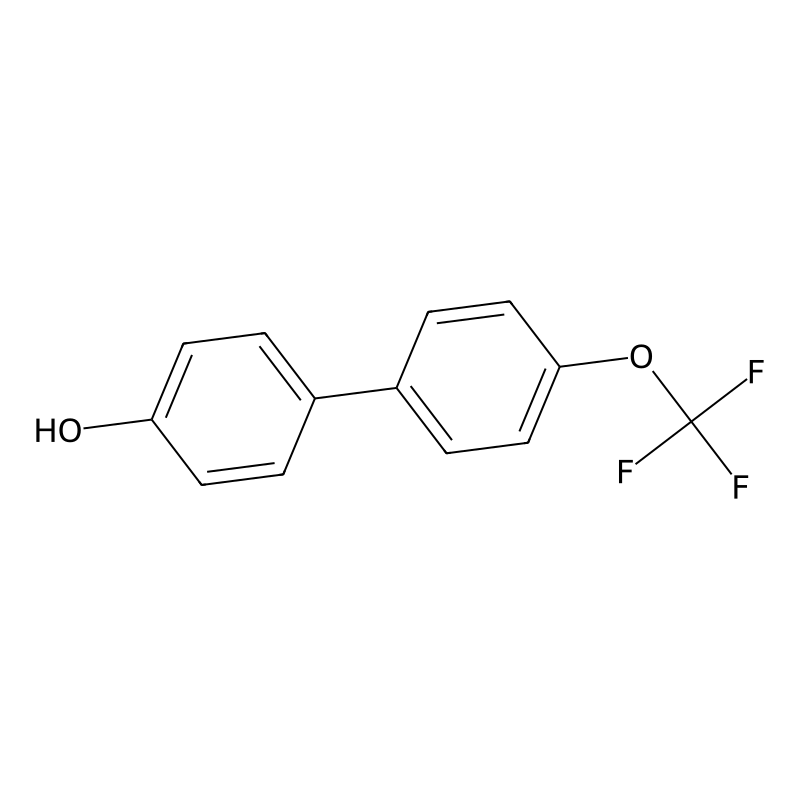4-(4-Trifluoromethoxyphenyl)phenol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Here are some possibilities for why this might be the case:
- Emerging Compound: This compound might be a relatively new discovery and research on its properties and applications is still ongoing.
- Proprietary Information: It's possible that the synthesis or applications of 4-(4-Trifluoromethoxyphenyl)phenol are proprietary and not publicly disclosed due to patent restrictions.
Further exploration might be possible through:
- Patent Databases: Searching patent databases like Espacenet or USPTO might reveal patents describing the synthesis or applications of 4-(4-Trifluoromethoxyphenyl)phenol [Espacenet , USPTO ]
- Future Research: Keeping an eye on scientific publications databases for new research articles mentioning 4-(4-Trifluoromethoxyphenyl)phenol might shed light on its future research applications.
4-(4-Trifluoromethoxyphenyl)phenol is an organic compound characterized by a phenolic structure with a trifluoromethoxy group attached to one of the aromatic rings. Its chemical formula is C13H10F3O2, and it is classified under organofluorine compounds, specifically as a trifluoromethylbenzene derivative. The presence of the trifluoromethoxy group enhances its chemical properties, making it an interesting subject for various chemical and biological studies.
- Electrophilic Aromatic Substitution: The hydroxyl group on the phenol ring activates the aromatic system, allowing for substitution reactions such as halogenation, nitration, and sulfonation.
- Reactions with Acids and Bases: The compound can undergo protonation and deprotonation, affecting its reactivity. For instance, in the presence of strong acids, it can form phenolates which are more nucleophilic .
- Formation of Esters: It can react with acyl chlorides to form esters, a common reaction for phenolic compounds.
Several synthesis methods have been reported for 4-(4-Trifluoromethoxyphenyl)phenol:
- Direct Substitution Method: This involves the reaction of 4-trifluoromethoxyphenol with appropriate electrophiles under controlled conditions.
- Phenolic Coupling Reactions: Utilizing coupling agents to facilitate the formation of the biphenyl structure from two phenolic precursors.
- Fluorination Reactions: Applying fluorination techniques to introduce the trifluoromethoxy group onto the aromatic ring .
The unique properties of 4-(4-Trifluoromethoxyphenyl)phenol make it suitable for various applications:
- Pharmaceuticals: It may serve as a lead compound in drug development due to its potential biological activities.
- Agricultural Chemicals: Its antimicrobial properties could be harnessed in developing pesticides or fungicides.
- Material Science: The compound's stability and reactivity may find applications in polymer chemistry or materials engineering .
Interaction studies involving 4-(4-Trifluoromethoxyphenyl)phenol have focused on its binding affinities with various enzymes and receptors. Preliminary findings suggest that it may interact with cytochrome P450 enzymes, influencing drug metabolism pathways. Additionally, studies examining its toxicity profiles indicate low carcinogenic potential and weak hERG inhibition, making it potentially safer for therapeutic use .
Several compounds share structural similarities with 4-(4-Trifluoromethoxyphenyl)phenol. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 4-(Trifluoromethyl)phenol | Trifluoromethylbenzene | Lacks additional aromatic substitution |
| 2-(Trifluoromethyl)phenol | Trifluoromethylbenzene | Different position of trifluoromethyl group |
| 4-Hydroxybenzotrifluoride | Trifluoromethylbenzene | Contains a hydroxyl group but lacks additional rings |
| 2,6-Dichloro-4-trifluoromethylphenol | Dichlorophenol derivative | Contains chlorine substituents affecting reactivity |
Uniqueness
The uniqueness of 4-(4-Trifluoromethoxyphenyl)phenol lies in its specific substitution pattern and the presence of both hydroxyl and trifluoromethoxy groups, which significantly influence its chemical behavior and potential biological activity compared to other similar compounds.








